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Abstract: This document provides detailed application notes and protocols for evaluating the

efficacy of M-1121, an orally bioavailable, covalent inhibitor of the menin-Mixed Lineage

Leukemia (MLL) protein-protein interaction, in a disseminated mouse model of MLL-rearranged

(MLLr) leukemia. M-1121 acts by covalently binding to Cysteine 329 within the MLL binding

pocket of menin, disrupting the interaction essential for the leukemogenic activity of MLL fusion

proteins.[1][2][3] This inhibition leads to the downregulation of downstream target genes, such

as HOXA9 and MEIS1, potently suppressing the growth of MLLr leukemia cells.[1][3][4] The

following sections detail the mechanism of action, in vitro potency, and a comprehensive in vivo

protocol for assessing M-1121's anti-tumor activity in a disseminated MV4;11 xenograft model.

Mechanism of Action: M-1121 in MLL-Rearranged
Leukemia
In MLL-rearranged leukemias, the fusion of the MLL gene with a partner gene produces an

oncogenic MLL fusion protein.[1] This fusion protein requires interaction with the scaffold

protein menin to drive the overexpression of genes like HOXA9 and MEIS1, which are critical

for leukemic transformation and maintenance.[1][4] M-1121 selectively targets and disrupts this
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critical menin-MLL interaction. By forming a covalent bond, it effectively inhibits the signaling

pathway responsible for leukemic cell proliferation.[1][2][5]
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Caption: Mechanism of M-1121 action in MLL-rearranged leukemia.

In Vitro Activity of M-1121
M-1121 demonstrates high potency and selectivity for leukemia cell lines harboring MLL

translocations, with minimal effect on MLL wild-type cells.[1][6] Its activity is confirmed by both

potent inhibition of cell proliferation and dose-dependent suppression of key target gene

expression.[1]
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Table 1: Anti-proliferative Activity of M-1121 in MLLr Cell Lines

Cell Line Leukemia Type M-1121 IC₅₀ (nM) Reference

MV4;11 AML (MLL-AF4) 10.3 [6]

| MOLM-13 | AML (MLL-AF9) | 51.5 |[6] |

Table 2: Effect of M-1121 on Target Gene Expression in MV4;11 Cells

Target Gene Effect
Effective
Concentration

Reference

HOXA9
Dose-dependent
downregulation

As low as 10 nM [1]

| MEIS1 | Dose-dependent downregulation | As low as 30 nM |[1] |

Protocol: In Vivo Efficacy in a Disseminated MV4;11
Xenograft Model
This protocol describes the establishment of a disseminated acute myeloid leukemia model

using luciferase-tagged MV4;11 cells and subsequent treatment with M-1121.
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1. Animal Acclimatization
(5-6 week old female
C.B-17 SCID mice)

3. Cell Implantation
(Intravenous injection

of 5x10^6 cells/mouse)

2. Cell Culture
(Luciferase-tagged

MV4;11 cells)

4. Tumor Engraftment
(Monitor via Bioluminescence

Imaging - BLI)

5. Randomization
(Group mice based on

BLI signal)

6. Treatment Initiation

Vehicle Control
(0.5% MC + 0.2% Tween 80)

Once Daily, p.o.

M-1121 Treatment
(150 mg/kg)

Once Daily, p.o.

7. Monitoring
(Daily body weight checks,

Periodic BLI)

8. Study Endpoint
(e.g., Day 4 of treatment)

9. Data Analysis
(Compare BLI signal and

body weight between groups)

Click to download full resolution via product page

Caption: Experimental workflow for M-1121 efficacy testing.
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3.1. Materials

Reagent/Material Description/Vendor

Animal Model 5-6 week old female C.B.-17 SCID mice

Cell Line Luciferase-tagged MV4;11 human AML cells

Vehicle
0.5% Methylcellulose (MC, 400cP) + 0.2%

Tween 80 in sterile water

Test Article
M-1121, prepared as a suspension in the

vehicle

Cell Culture Media
RPMI-1640, 10% FBS, 1% Penicillin-

Streptomycin

Other Reagents
PBS (sterile, Ca²⁺/Mg²⁺-free), Trypan Blue, D-

Luciferin

3.2. Experimental Procedure

Animal Handling and Acclimatization:

House C.B.-17 SCID mice under specific pathogen-free conditions.

Allow for a minimum of one week of acclimatization before starting the experiment.

Cell Preparation:

Culture luciferase-tagged MV4;11 cells in standard conditions (37°C, 5% CO₂).

Harvest cells during the logarithmic growth phase.

Perform a cell count using Trypan Blue to ensure high viability (>95%).

Resuspend cells in sterile, serum-free PBS at a final concentration of 25 x 10⁶ cells/mL.

Establishment of Disseminated Leukemia Model:
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On Day 0, inject each mouse intravenously (via tail vein) with 200 µL of the cell

suspension (5 x 10⁶ cells per mouse).

Monitor mice for signs of successful engraftment, which can be confirmed by

bioluminescence imaging (BLI).

Tumor Burden Monitoring and Grouping:

Perform baseline BLI scans approximately 7-10 days post-injection, or once a detectable

tumor burden is established.

Administer D-Luciferin (e.g., 150 mg/kg, intraperitoneally) to each mouse 10 minutes

before imaging.

Randomize mice into treatment and vehicle groups based on the whole-body

bioluminescence signal to ensure an even distribution of tumor burden.

Drug Administration:

Prepare a suspension of M-1121 in the vehicle (0.5% MC + 0.2% Tween 80) at the desired

concentration (e.g., 15 mg/mL for a 150 mg/kg dose in a 10 mL/kg volume).

Administer M-1121 (150 mg/kg) or vehicle control via oral gavage (p.o.) once daily.[1]

Efficacy Assessment:

Record the body weight of each animal daily to monitor for toxicity.[1]

Perform whole-body BLI at specified time points (e.g., before the first dose and after the

last dose) to quantify tumor burden.

Analyze the BLI data by measuring the total photon flux (photons/second) for each animal.

3.3. Summary of In Vivo Study Parameters

Table 3: M-1121 Efficacy Study in Disseminated MV4;11 Model
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Parameter Description Reference

Animal Model

C.B.-17 SCID mice with
disseminated MV4;11-Luc
xenografts

[1]

Drug M-1121 [1]

Dose 150 mg/kg [1]

Route Oral gavage (p.o.) [1]

Schedule Once daily for 4 days [1]

Primary Outcome
Reduction in whole-body

bioluminescence signal
[1]

| Tolerability | No significant changes in body weight observed |[1] |

Conclusion
M-1121 is a potent and selective covalent inhibitor of the menin-MLL interaction, demonstrating

significant anti-tumor activity in preclinical models of MLLr leukemia.[1] The protocols outlined

in this document provide a robust framework for evaluating the in vivo efficacy of M-1121 in a

disseminated leukemia model, a clinically relevant setting. The treatment regimen of 150 mg/kg

once daily was well-tolerated and resulted in the regression of disseminated tumors, supporting

the development of M-1121 as a promising oral therapy for patients with MLL-rearranged

leukemias.[1][2]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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